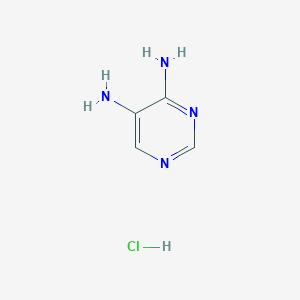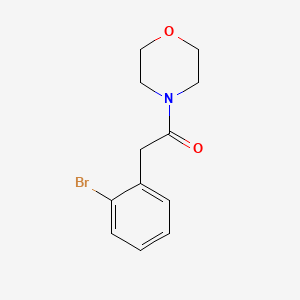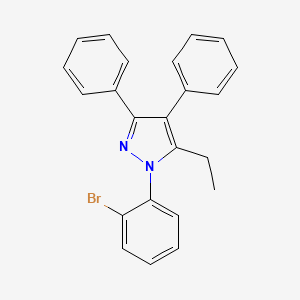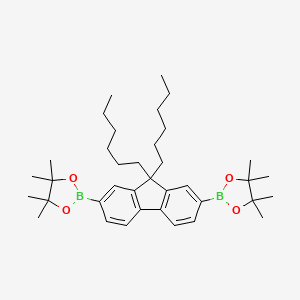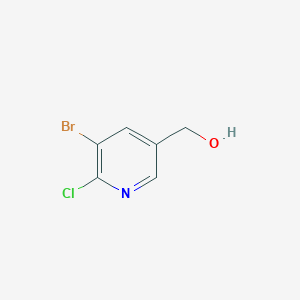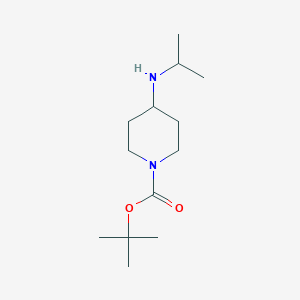![molecular formula C18H20N2O3 B1288581 Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate CAS No. 1393441-61-6](/img/structure/B1288581.png)
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is a chemical compound with the CAS Number: 1393441-61-6 . It has a molecular weight of 312.37 . The IUPAC name for this compound is benzyl 2-(dimethylamino)-2-oxo-1-phenylethylcarbamate .
Molecular Structure Analysis
The InChI code for Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate has a molecular weight of 312.37 .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate” has a CAS Number of 1393441-61-6 and a molecular weight of 312.37 . Its IUPAC name is benzyl 2-(dimethylamino)-2-oxo-1-phenylethylcarbamate .
Production
The carbamoylation reaction has recently attracted considerable attention because it provides a non-phosgene route to N-alkyl carbamate . Dimethyl carbonate (DMC) is a safe, clean, and green carbamoylating agent with lower negative environmental impact .
Microbial Degradation
Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways and thus play a major role in their removal from the biosphere . Over the past few decades, various genetic, metabolic, and biochemical analyses exploring carbamate degradation in bacteria have revealed certain conserved themes in metabolic pathways .
Environmental Impact
Carbamate pesticides are widely used in the agriculture, food, and public health sector. However, only a minor fraction of the applied quantity reaches the target organisms. The majority of it persists in the environment, impacting the non-target biota, leading to ecological disturbance .
Toxicity and Remediation
The toxicity of these compounds to biota is mediated through cholinergic and non-cholinergic routes, thereby making their clean-up cardinal . Various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation .
Safety and Hazards
The safety data sheet for a similar compound, Benzil, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought .
Eigenschaften
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWPHNWHMPBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139166 |
Source


|
| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393441-61-6 |
Source


|
| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

